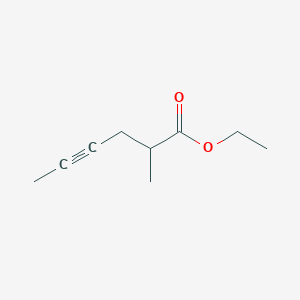

Ethyl 2-methyl-4-hexynoate

CAS No.: 116484-93-6

Cat. No.: VC14353092

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116484-93-6 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | ethyl 2-methylhex-4-ynoate |

| Standard InChI | InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,5,7H2,1-3H3 |

| Standard InChI Key | MLWGWKDHIMOXOI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)CC#CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Ethyl 2-methyl-4-hexynoate features a six-carbon chain with a terminal alkyne group at position 4, a methyl branch at position 2, and an ethyl ester moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 116484-93-6 | |

| IUPAC Name | ethyl 2-methylhex-4-ynoate | |

| Molecular Formula | ||

| Exact Mass | 154.0994 g/mol | |

| SMILES Notation | CCOC(=O)C(C)CC#CC | |

| InChI Key | MLWGWKDHIMOXOI-UHFFFAOYSA-N |

The alkyne group () introduces significant rigidity and electron-deficient character, enabling participation in [2+2] cycloadditions and Sonogashira couplings . The methyl branch at C2 induces steric effects that influence reaction regioselectivity, as demonstrated in analogous systems .

Synthesis and Industrial Production

Scalability Challenges

Industrial-scale production faces hurdles due to:

-

Alkyne Stability: Prolonged storage above 25°C may induce alkyne oligomerization.

-

Purification: High-boiling solvents (e.g., DMF) complicate distillation; silica gel chromatography remains the standard .

Reactivity and Synthetic Applications

Alkyne-Functionalized Transformations

The terminal alkyne enables diverse reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Huisgen Cycloaddition | Cu(I), azide, rt | 1,2,3-triazole derivatives |

| Hydrogenation | , Lindlar catalyst | cis-Alkene ester |

| Sonogashira Coupling | Pd(PPh), CuI, amine | Biarylacetylene derivatives |

For example, under Sonogashira conditions, ethyl 2-methyl-4-hexynoate couples with aryl halides to yield conjugated enynes—key intermediates in natural product synthesis .

Pharmaceutical Intermediates

This ester serves as a precursor to:

-

Anti-inflammatory Agents: Via oxidation to prostaglandin-like structures .

-

Anticancer Compounds: Through rhodium-catalyzed cyclopropanation to strained tricyclic systems.

Future Research Directions

Unresolved Synthetic Challenges

-

Enantioselective Modifications: Application of chiral auxiliaries to access non-racemic allene derivatives .

-

Continuous Flow Synthesis: To mitigate thermal degradation during scale-up.

Pharmacological Exploration

-

Targeted Delivery Systems: Liposomal encapsulation to enhance bioavailability.

-

In Vivo Toxicity Studies: Chronic exposure assessments in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume